molecular formula C23H27N5O2S B2995878 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1112309-30-4

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2995878
CAS No.: 1112309-30-4
M. Wt: 437.56
InChI Key: SFRJONRLLLOJRW-UHFFFAOYSA-N
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Description

The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a structurally complex molecule featuring:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system combining thiophene and pyrimidinone moieties.
  • A propanamide linker at position 3, connecting the core to an N-[2-(1H-indol-3-yl)ethyl] substituent. The indole group is a privileged scaffold in medicinal chemistry, often associated with bioactivity.

Core Formation: Condensation of ethyl cyanoacetate derivatives with thiophene-based precursors, as seen in the synthesis of related thienopyrimidinones .

Functionalization: Introduction of the diethylamino group via alkylation or substitution reactions .

Coupling: Attachment of the indole-ethyl-propanamide side chain using carbodiimide-mediated amide bond formation, similar to methods in and .

Properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-3-27(4-2)23-26-19-11-14-31-21(19)22(30)28(23)13-10-20(29)24-12-9-16-15-25-18-8-6-5-7-17(16)18/h5-8,11,14-15,25H,3-4,9-10,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJONRLLLOJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCCC3=CNC4=CC=CC=C43)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and amines under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidinones

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Compound Name Core Structure Position 2 Substituent Side Chain Modifications Key Differences Reference
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one Diethylamino N-[2-(1H-indol-3-yl)ethyl]propanamide Unmodified indole; flexible propanamide
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) Thieno[3,4-d]pyrimidin-4(3H)-one Not specified None Alternate thiophene fusion (3,4-d vs. 3,2-d); no side chain
3-Chloro-N-(substituted phenyl)propanamide () Pyrimidin-2-amine 4-(1-Methyl-1H-indol-3-yl) 3-Chloro-propanamide with methoxy-phenyl Methylated indole; rigid aromatic linker

Key Observations :

  • Thiophene Fusion: The 3,2-d vs.
  • Indole Modifications : The target compound’s unmodified indole contrasts with methylated variants (e.g., ), which may influence metabolic stability or receptor selectivity .

Pyrimidine Derivatives with Indole Substituents

Table 2: Comparison of Indole-Containing Pyrimidine Analogues
Compound Name () Core Structure Position 4/6 Substituents Biological Activity (Reported) Reference
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Indol-3-yl; 4-nitrophenyl carboxamide Antibacterial, antifungal activities
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine Quinolin-2-yl; 4-fluorophenyl Not specified

Key Observations :

  • Substituent Effects: The 4-nitrophenyl group in ’s compound increases electron-withdrawing character, contrasting with the target’s diethylamino group, which is electron-donating.

Propanamide-Linked Compounds

Table 3: Propanamide Derivatives with Heterocyclic Moieties
Compound Name () Core Structure Propanamide Modifications Key Features Reference
(S)-2-(Butylamino)-N-(2-((1s,4R)-4-(dimethylamino)cyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide (S31) Propanamide Cyclohexyl-dimethylamino ethyl linker Chiral center; conformational rigidity
Target Compound Thieno[3,2-d]pyrimidinone N-[2-(1H-indol-3-yl)ethyl] Flexible ethyl linker; no chiral center

Key Observations :

  • Linker Flexibility : The target compound’s propanamide-ethyl chain offers greater flexibility compared to ’s cyclohexyl-based linker, which may impact binding kinetics .
  • Chirality : ’s compounds are stereochemically defined, whereas the target compound lacks chiral centers in its side chain.

Key Trends :

  • Solvent Systems: highlights the use of acetic acid or n-butanol for condensation, affecting reaction efficiency and purity .
  • Amide Coupling : Carbodiimide reagents (e.g., EDC/HOBt) are inferred for the target compound’s propanamide linkage, as seen in .

Biological Activity

The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This class of compounds is recognized for its diverse biological activities, particularly in oncology and antiviral therapies. The unique structural features of this compound, including a thieno[3,2-d]pyrimidine core and a diethylamino substituent, suggest significant potential for therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 414.5 g/mol. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H26N4O3S
Molecular Weight414.5 g/mol
CAS Number1113104-90-7

Research indicates that thienopyrimidine derivatives often act as inhibitors of various kinases involved in cancer progression and may also exhibit antiviral properties. The specific mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors in cellular pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, derivatives have shown effectiveness against various cancer cell lines, including lung, breast, colon, and prostate cancers. Antiproliferative assays have indicated that compounds within this class can inhibit tumor growth with significant potency.

  • In Vitro Studies :
    • Compounds similar to this one have demonstrated IC50 values in the low micromolar range against several cancer cell lines.
    • For example, a related thienopyrimidine derivative showed an IC50 value of 1.48 μM against prostate cancer cells (PC-3) .
  • Mechanisms :
    • These compounds may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis—an essential process for tumor growth and metastasis .

Antiviral Activity

Thienopyrimidine derivatives have also been investigated for their antiviral properties, particularly against viruses such as hepatitis C. The specific biological activity of the compound in this context requires further exploration through dedicated virology studies.

Case Studies

  • Thienopyrimidine Derivatives :
    • A study on structurally similar compounds revealed that certain derivatives exhibited high binding affinity to target receptors and significant biological activity in vitro .
    • In vivo studies are necessary to confirm these findings and assess the therapeutic potential in clinical settings.
  • Comparative Analysis :
    • A comparative study involving various thienopyrimidine compounds demonstrated that modifications to the core structure can significantly affect biological activity, highlighting the importance of structural optimization .

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